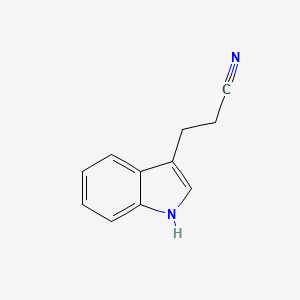

3-(1H-indol-3-yl)propanenitrile

Vue d'ensemble

Description

1H-Indole-3-propiononitrile is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indole-3-propiononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole-3-propiononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-propiononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse chimique

“3-(1H-indol-3-yl)propanenitrile” est utilisé dans la synthèse d'échafaudages hétérocycliques hybrides complexes . Il est impliqué dans une méthodologie plus verte et monotope pour la synthèse de dérivés de 3-(1H-indol-3-yl)-2-phényl-1H-benzo[f]indole-4,9-dione . Cette méthodologie est applicable à la synthèse à l'échelle du gramme et se caractérise par sa simplicité opérationnelle et un processus de purification facile .

Applications biologiques et pharmacologiques

L'indole et ses dérivés, dont “this compound”, occupent une place importante en chimie pharmaceutique et organique en raison de leur structure distinctive, de leur réactivité et de leurs applications biologiques et pharmacologiques variées .

Activité antibactérienne

Certains composés synthétisés à l'aide de “this compound” ont montré des résultats prometteurs dans le criblage antibactérien . Ils ont été testés plus avant pour leur activité antimycobactérienne in vitro contre M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542) et des souches de tuberculose multirésistante .

Activité anticancéreuse

La synthèse de dérivés de benzo[f]indole-4,9-dione, qui implique “this compound”, a suscité un intérêt considérable en synthèse organique en raison de leurs remarquables activités biologiques, telles que l'anticancéreuse .

Activités antivirales

Les dérivés de benzo[f]indole-4,9-dione, synthétisés à l'aide de “this compound”, ont également montré des activités antivirales .

Activité anti-inflammatoire

Les dérivés de benzo[f]indole-4,9-dione, impliquant “this compound” dans leur synthèse, ont montré des activités anti-inflammatoires .

Mécanisme D'action

Target of Action

3-(1H-indol-3-yl)propanenitrile, also known as 1H-Indole-3-propiononitrile or Indole-3-propionitrile, is a bioactive aromatic compound that contains the indole nucleus . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes this compound a valuable compound for treatment and the development of new useful derivatives .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The indole derivatives, including this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

This compound affects various biochemical pathways due to its broad-spectrum biological activities . For instance, it can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For example, it has been shown to have inhibitory activity against influenza A , and it has been reported to have potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Analyse Biochimique

Biochemical Properties

1H-Indole-3-propiononitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction between 1H-Indole-3-propiononitrile and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic pathways in which they are involved .

Cellular Effects

1H-Indole-3-propiononitrile has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Indole-3-propiononitrile can affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-propiononitrile involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For instance, 1H-Indole-3-propiononitrile has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 1H-Indole-3-propiononitrile can bind to DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-propiononitrile can change over time due to its stability and degradation properties. Studies have shown that 1H-Indole-3-propiononitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 1H-Indole-3-propiononitrile has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1H-Indole-3-propiononitrile vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 1H-Indole-3-propiononitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

1H-Indole-3-propiononitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, 1H-Indole-3-propiononitrile can affect the activity of enzymes involved in the synthesis and degradation of other bioactive compounds .

Transport and Distribution

The transport and distribution of 1H-Indole-3-propiononitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Once inside the cell, 1H-Indole-3-propiononitrile can bind to various intracellular proteins, affecting its distribution and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 1H-Indole-3-propiononitrile plays a significant role in its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various biochemical processes . The targeting signals and post-translational modifications of 1H-Indole-3-propiononitrile can direct it to specific subcellular compartments, influencing its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBSQJAILQLCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196054 | |

| Record name | 1H-Indole-3-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-76-0 | |

| Record name | 1H-Indole-3-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.